molecular formula C16H20N2O5 B2408996 1-Benzyl 5-tert-butyl 2-oxoimidazolidine-1,5-dicarboxylate CAS No. 1266739-94-9

1-Benzyl 5-tert-butyl 2-oxoimidazolidine-1,5-dicarboxylate

Cat. No.: B2408996
CAS No.: 1266739-94-9
M. Wt: 320.345
InChI Key: BQZKFYBNKNXMIO-UHFFFAOYSA-N
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Description

1-Benzyl 5-tert-butyl 2-oxoimidazolidine-1,5-dicarboxylate is a chemical compound with the molecular formula C16H20N2O5 and a molecular weight of 320.35 g/mol It is characterized by its unique structure, which includes a benzyl group, a tert-butyl group, and an oxoimidazolidine ring

Preparation Methods

The synthesis of 1-Benzyl 5-tert-butyl 2-oxoimidazolidine-1,5-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of benzylamine with tert-butyl isocyanate, followed by cyclization and oxidation steps . Industrial production methods may involve similar steps but are optimized for larger-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Benzyl 5-tert-butyl 2-oxoimidazolidine-1,5-dicarboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

1-Benzyl 5-tert-butyl 2-oxoimidazolidine-1,5-dicarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Benzyl 5-tert-butyl 2-oxoimidazolidine-1,5-dicarboxylate involves its interaction with specific molecular targets. The oxoimidazolidine ring can interact with enzymes or receptors, modulating their activity. The benzyl and tert-butyl groups may enhance the compound’s binding affinity and specificity . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-Benzyl 5-tert-butyl 2-oxoimidazolidine-1,5-dicarboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in research and industry.

Properties

IUPAC Name

1-O-benzyl 5-O-tert-butyl 2-oxoimidazolidine-1,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c1-16(2,3)23-13(19)12-9-17-14(20)18(12)15(21)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZKFYBNKNXMIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CNC(=O)N1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266739-94-9
Record name 1-benzyl 5-tert-butyl 2-oxoimidazolidine-1,5-dicarboxylate
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